molecular formula C26H35NO7 B195578 Alverine citrate CAS No. 5560-59-8

Alverine citrate

Cat. No.: B195578
CAS No.: 5560-59-8
M. Wt: 473.6 g/mol
InChI Key: RYHCACJBKCOBTJ-UHFFFAOYSA-N
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Description

Alverine citrate is a smooth muscle relaxant primarily used to alleviate symptoms associated with gastrointestinal disorders such as irritable bowel syndrome and diverticular disease. It is also effective in treating painful menstruation caused by muscle spasms in the uterus. This compound works by directly acting on the smooth muscles, causing them to relax and thereby reducing spasms and associated pain .

Mechanism of Action

Target of Action

Alverine citrate primarily targets the smooth muscles of the gastrointestinal tract and uterus .

Mode of Action

This compound acts directly on the smooth muscle in the gut, causing it to relax . This relaxation prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease . Diverticular disease is a condition in which small pouches form in the gut lining . This compound is also a 5HT1A antagonist, which reduces rectal hypersensitivity .

Biochemical Pathways

This compound reduces the sensitivity of smooth muscle contractile proteins to calcium . By selectively binding with 5-HT1A receptors, it acts as an antagonist that reduces the visceral pronociceptive effect of serotonin (5-HT) . This action helps to prevent muscle spasms in the gut .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract . The study conducted on healthy volunteers revealed that alverine parent accounts for only 3%, whereas total 4-hydroxy alverine (free and conjugated) accounts for 94% of alverine-related moieties in circulation . This suggests that alverine is subject to high pharmacokinetic variability and the metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine .

Result of Action

The relaxation of the gut muscle by this compound relieves the symptoms of conditions such as irritable bowel syndrome and diverticular disease . It also relaxes the smooth muscle in the womb (uterus), and is therefore used to treat painful menstruation, which is caused by muscle spasms in the uterus . In terms of molecular effects, this compound has been found to reduce the production of nitric oxide (NO) in RAW264.7 cells activated by lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly (I:C)) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alverine citrate involves several steps:

    Bromination of Phenylpropanol: Phenylpropanol is brominated to produce 3-phenyl bromopropane.

    Reaction with Ethylamine: The 3-phenyl bromopropane is then reacted with ethylamine solution to form ethylamphetamine.

    Formation of Diphenyl Propyl Ethylamine: Ethylamphetamine is further reacted with 3-phenyl bromopropane under alkaline conditions to produce diphenyl propyl ethylamine.

    Final Reaction with Citric Acid: Diphenyl propyl ethylamine is reacted with citric acid to yield this compound

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves readily available raw materials, simple operations, and safe reaction conditions, making it economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Alverine citrate undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of one functional group with another.

    Oxidation and Reduction Reactions: Though less common, these reactions can occur under specific conditions.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound, which is used in its final form for medicinal purposes .

Scientific Research Applications

Alverine citrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Papaverine: Another smooth muscle relaxant used to treat similar conditions.

    Dicyclomine: Used to relieve muscle spasms in the gastrointestinal tract.

    Hyoscine Butylbromide: Commonly used for abdominal pain and cramps.

Uniqueness of Alverine Citrate: this compound is unique in its dual action of enhancing spontaneous muscle activity while suppressing evoked activity. This paradoxical effect makes it particularly effective in treating conditions like irritable bowel syndrome and painful menstruation .

Properties

IUPAC Name

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHCACJBKCOBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150-59-4 (Parent)
Record name Alverine citrate [USAN:NF]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3045562
Record name Alverine citrate
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Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5560-59-8
Record name Alverine citrate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Alverine citrate [USAN:NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALVERINE CITRATE
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Record name ALVERINE CITRATE
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Record name Alverine citrate
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Record name Alverine dihydrogen citrate
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Record name ALVERINE CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of alverine citrate?

A1: this compound is a spasmolytic drug that primarily acts on the smooth muscles of the gastrointestinal tract. While its exact mechanism is not fully elucidated, research suggests it functions as a functional antagonist of calcium channels, reducing calcium influx into smooth muscle cells and thereby inhibiting contraction []. Additionally, this compound exhibits selective antagonism at the 5-HT1A receptor subtype [].

Q2: How does this compound's antagonism of the 5-HT1A receptor contribute to its therapeutic effect?

A2: Studies in rat models of rectal hypersensitivity have shown that this compound blocks both 5-HTP and 8-OH-DPAT (a selective 5-HT1A agonist) induced rectal hypersensitivity, suggesting its 5-HT1A receptor antagonism plays a role in its visceral antinociceptive properties [].

Q3: Does this compound affect the secretion of inflammatory cytokines from NG2 glial cells?

A3: Yes, in vitro studies have shown that this compound, acting as a 5-HT1A receptor antagonist, can block the 5-HT-induced downregulation of interleukin-1β (IL-1β) and brain-derived neurotrophic factor (BDNF) and upregulation of tumor necrosis factor-α (TNF-α) in NG2 cells. This suggests a potential role for this compound in modulating neuroinflammation through its interaction with the serotonergic system [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H35NO7 and its molecular weight is 473.56 g/mol [].

Q5: What spectroscopic techniques have been used to characterize this compound?

A5: Several spectroscopic techniques have been employed to characterize this compound, including infrared (IR) spectroscopy [, ], ultraviolet-visible (UV-Vis) spectroscopy [, , , , ], and mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) [, ]. These techniques provide information about the functional groups, electronic transitions, and molecular weight of the compound.

Q6: How stable is this compound under different storage conditions?

A6: Accelerated stability studies have confirmed the stability of this compound from selected manufacturers. The specific conditions and duration of these stability tests are not detailed in the provided abstracts [].

Q7: Has this compound shown compatibility issues with any excipients in pharmaceutical formulations?

A7: While the provided abstracts do not mention specific incompatibility issues with excipients, it is noted that this compound, when combined with simethicone, has demonstrated efficacy in relieving global IBS symptoms with a good safety profile [, , ]. Further research into potential interactions with other excipients may be necessary.

Q8: Does this compound possess any known catalytic properties?

A8: The provided research papers do not indicate any intrinsic catalytic properties associated with this compound. Its primary function revolves around its spasmolytic and 5-HT1A receptor antagonist activity.

Q9: Have any computational chemistry studies been conducted on this compound?

A9: Yes, computational studies using the COSMO-RS tool have been employed to design alverine-based ionic liquids with enhanced water solubility []. These studies involved calculating theoretical solubility based on molecular structure and interactions with water.

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